Pregn-4ene 11A-epoxylactone deriv

Description

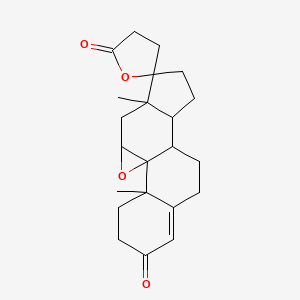

The pregnane steroid derivative Pregn-4ene 11α-epoxylactone, commonly known as Eplerenone, is a selective aldosterone receptor antagonist. Its IUPAC name is Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,11α,17α)-, with the molecular formula C₂₄H₃₀O₆ and a molecular weight of 414.49–414.50 . Structurally, it features a 9,11α-epoxy group, a 3-oxo moiety, and a γ-lactone ring at the C21 position (see Figure 1). Eplerenone is clinically used to treat hypertension and heart failure by blocking aldosterone’s effects on mineralocorticoid receptors (MRs), thereby reducing sodium retention and cardiovascular remodeling .

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione |

InChI |

InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3 |

InChI Key |

PKEDSINSHNDWPK-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Pregnane Derivatives

Key Observations:

Epoxy Group vs. Methylene Groups: Eplerenone’s 9,11α-epoxy group enhances MR selectivity by reducing binding to progesterone and androgen receptors, unlike Drospirenone, which contains 15β,16β-methylene groups that confer progestogenic activity . The absence of a 7β-hydroxymethyl group in Eplerenone minimizes cross-reactivity with glucocorticoid receptors, a feature observed in Drospirenone .

Lactone and Ester Modifications: Eplerenone’s methyl ester at C21 improves oral bioavailability compared to carboxylic acid derivatives, while Drospirenone’s unmodified γ-lactone contributes to its prolonged half-life .

Pharmacokinetic and Clinical Profiles

Table 2: Pharmacokinetic Comparison

| Parameter | Eplerenone | Drospirenone |

|---|---|---|

| Bioavailability | ~69% | ~76% |

| Half-life | 4–6 hours | 30–35 hours |

| Metabolism | CYP3A4 | CYP3A4/CYP2C8 |

| Elimination | Renal (67%) | Fecal (55–77%) |

- Half-life Differences: Drospirenone’s extended half-life is attributed to its 15β,16β-methylene groups, which slow hepatic metabolism, whereas Eplerenone’s shorter half-life necessitates twice-daily dosing .

- Drug Interactions: Both compounds are metabolized by CYP3A4, but Drospirenone’s additional CYP2C8 pathway reduces interaction risks with CYP3A4 inhibitors .

Adverse Reaction Profiles

- Eplerenone: Hyperkalemia is dose-dependent due to MR-specific action; lower risk of endocrine effects (e.g., gynecomastia) compared to nonselective MR antagonists .

- Drospirenone: Potassium retention is less pronounced, but progestogenic activity increases thromboembolism risk in contraceptives .

Research Findings and Clinical Implications

- Eplerenone’s Selectivity: The 9,11α-epoxy group reduces binding to progesterone receptors (Ki = 0.16 μM for MR vs. >100 μM for progesterone receptor), minimizing off-target effects .

- Drospirenone’s Dual Activity: Acts as a progestin and weak antiandrogen, making it suitable for polycystic ovary syndrome but contraindicated in renal impairment due to potassium-sparing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.